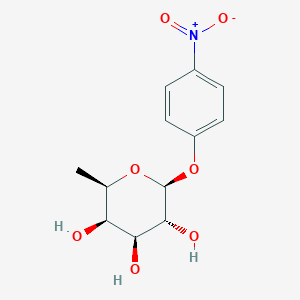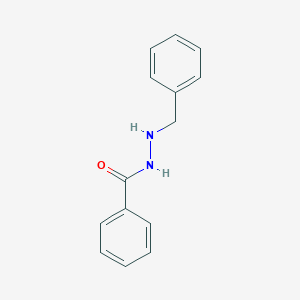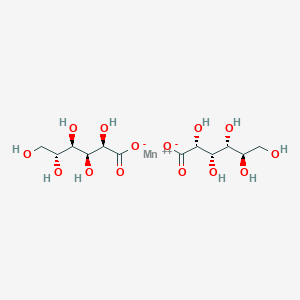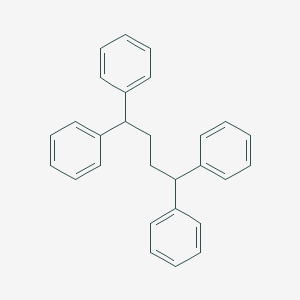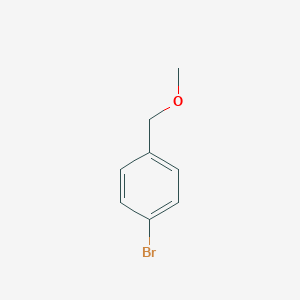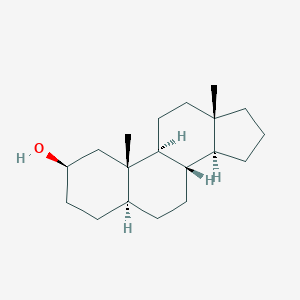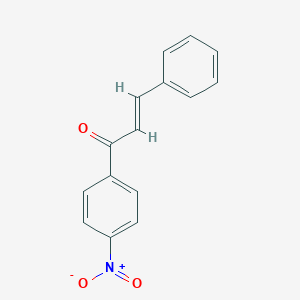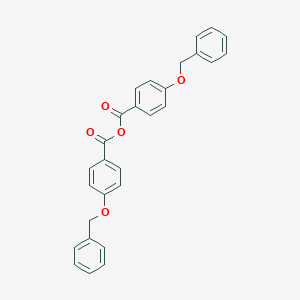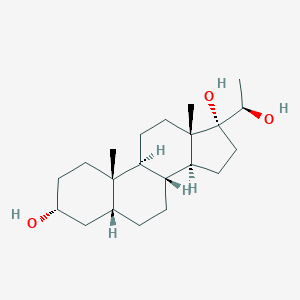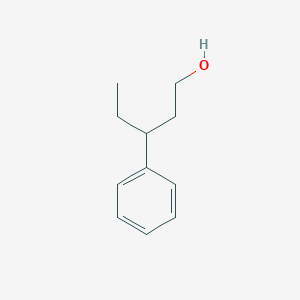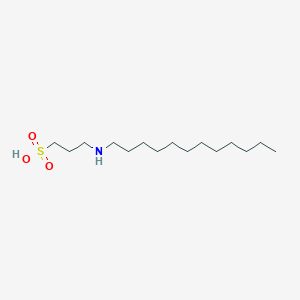
3-(Dodecylamino)propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dodecylamino)propane-1-sulfonic acid (DDPS) is a zwitterionic surfactant that is commonly used in scientific research applications. DDPS has a unique structure that makes it a useful tool for studying the biochemical and physiological effects of various substances.
Applications De Recherche Scientifique
3-(Dodecylamino)propane-1-sulfonic acid has a wide range of scientific research applications, including protein purification, membrane protein solubilization, and stabilization of enzymes and antibodies. 3-(Dodecylamino)propane-1-sulfonic acid is also used as a surfactant in chromatography and electrophoresis. Additionally, 3-(Dodecylamino)propane-1-sulfonic acid is used in the production of nanoparticles and liposomes.
Mécanisme D'action
3-(Dodecylamino)propane-1-sulfonic acid acts as a surfactant by disrupting the lipid bilayer of cell membranes. The hydrophobic tail of 3-(Dodecylamino)propane-1-sulfonic acid inserts itself into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure and allows for the solubilization of membrane proteins.
Effets Biochimiques Et Physiologiques
3-(Dodecylamino)propane-1-sulfonic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(Dodecylamino)propane-1-sulfonic acid can stabilize enzymes and antibodies, solubilize membrane proteins, and enhance the activity of various enzymes. In vivo studies have shown that 3-(Dodecylamino)propane-1-sulfonic acid can reduce inflammation and improve wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(Dodecylamino)propane-1-sulfonic acid in lab experiments is its ability to solubilize membrane proteins. This is particularly useful for studying membrane-bound enzymes and receptors. Additionally, 3-(Dodecylamino)propane-1-sulfonic acid is compatible with a wide range of buffer conditions and is relatively inexpensive.
One limitation of using 3-(Dodecylamino)propane-1-sulfonic acid is its potential to interfere with downstream assays. 3-(Dodecylamino)propane-1-sulfonic acid can interfere with certain enzymatic assays and can also cause interference in mass spectrometry analysis. Additionally, 3-(Dodecylamino)propane-1-sulfonic acid can be toxic to some cell types at high concentrations.
Orientations Futures
There are several future directions for the use of 3-(Dodecylamino)propane-1-sulfonic acid in scientific research. One area of interest is the development of new methods for protein purification using 3-(Dodecylamino)propane-1-sulfonic acid. Additionally, 3-(Dodecylamino)propane-1-sulfonic acid could be used in the production of drug delivery systems such as liposomes and nanoparticles. Another potential area of research is the use of 3-(Dodecylamino)propane-1-sulfonic acid in the study of membrane-bound receptors and their signaling pathways.
Conclusion
In conclusion, 3-(Dodecylamino)propane-1-sulfonic acid is a useful tool for studying membrane proteins and has a wide range of scientific research applications. The synthesis of 3-(Dodecylamino)propane-1-sulfonic acid is relatively simple and inexpensive. 3-(Dodecylamino)propane-1-sulfonic acid has been shown to have various biochemical and physiological effects, and its use has both advantages and limitations in lab experiments. There are several future directions for the use of 3-(Dodecylamino)propane-1-sulfonic acid in scientific research, including the development of new methods for protein purification and the study of membrane-bound receptors.
Méthodes De Synthèse
The synthesis of 3-(Dodecylamino)propane-1-sulfonic acid involves the reaction of dodecylamine with 1,3-propanesultone. The reaction is typically carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a white or off-white powder that is soluble in water.
Propriétés
Numéro CAS |
1120-00-9 |
|---|---|
Nom du produit |
3-(Dodecylamino)propane-1-sulfonic acid |
Formule moléculaire |
C15H33NO3S |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
3-(dodecylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C15H33NO3S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-20(17,18)19/h16H,2-15H2,1H3,(H,17,18,19) |
Clé InChI |
ONDJNAKJCWJYSX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNCCCS(=O)(=O)O |
SMILES canonique |
CCCCCCCCCCCCNCCCS(=O)(=O)O |
Synonymes |
3-(Dodecylamino)-1-propanesulfonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



